molecular formula C13H12N2OS B2591022 N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine CAS No. 1286728-09-3

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine

Cat. No.: B2591022
CAS No.: 1286728-09-3
M. Wt: 244.31
InChI Key: XNEKHHKGSMSBQX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with furan-2-carbaldehyde under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine stands out due to its specific substitution pattern, which imparts unique biological properties. Its combination of furan and thiazole rings contributes to its diverse reactivity and potential therapeutic applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-4-2-6-11-12(9)15-13(17-11)14-8-10-5-3-7-16-10/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEKHHKGSMSBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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